5-[Bis(2-methylpropyl)amino]benzene-1,3-diol
Overview
Description
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol, also known as 3,5-dihydroxy-N,N-diisobutylaniline, is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is characterized by the presence of two hydroxyl groups and a bis(2-methylpropyl)amino group attached to a benzene ring.
Preparation Methods
The synthesis of 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol typically involves the reaction of diisobutylamine with phloroglucinol . The reaction conditions often include heating the reactants to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the bis(2-methylpropyl)amino group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol include:
3,5-Dihydroxyaniline: Lacks the bis(2-methylpropyl)amino group.
N,N-Diisobutylaniline: Lacks the hydroxyl groups.
Phloroglucinol: Contains three hydroxyl groups but lacks the bis(2-methylpropyl)amino group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[bis(2-methylpropyl)amino]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-15(9-11(3)4)12-5-13(16)7-14(17)6-12/h5-7,10-11,16-17H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXVUBEGJOJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626455 | |
Record name | 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481634-76-8 | |
Record name | 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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